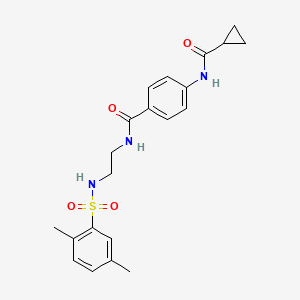
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide compounds and is structurally similar to other benzamide derivatives that have shown promising results in treating various diseases. In
作用機序
The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cell growth.
Biochemical and Physiological Effects:
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in cell death. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has also been shown to reduce oxidative stress and inflammation in the brain by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to reduce the expression of genes that are involved in cell growth and inflammation.
実験室実験の利点と制限
One of the advantages of using 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide in lab experiments is its potential therapeutic applications. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has shown promising results in treating various diseases, which makes it an attractive compound for further research. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide is a synthetic compound, which means that it can be easily synthesized in large quantities for lab experiments.
One of the limitations of using 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide in lab experiments is its potential toxicity. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have toxic effects on some cell types, which may limit its use in certain experiments. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide research. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. Another potential direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future research could focus on developing new derivatives of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide that have improved efficacy and reduced toxicity.
合成法
The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide involves several steps that require specialized equipment and expertise. The first step involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. The second step involves the reaction of cyclopropanecarbonyl chloride with 4-aminobenzamide to form 4-(cyclopropanecarboxamido)benzamide. The final step involves the reaction of 4-(cyclopropanecarboxamido)benzamide with 2-(2,5-dimethylphenylsulfonamido)ethylamine to form 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide.
科学的研究の応用
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-3-4-15(2)19(13-14)29(27,28)23-12-11-22-20(25)16-7-9-18(10-8-16)24-21(26)17-5-6-17/h3-4,7-10,13,17,23H,5-6,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQSCBBAAVFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)
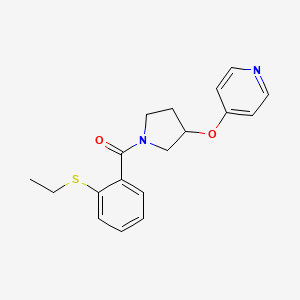

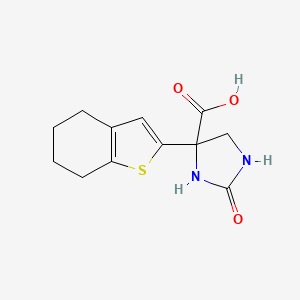
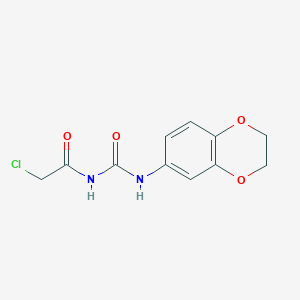
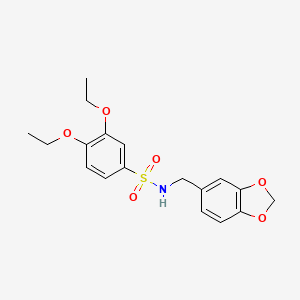
![N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2915669.png)
![(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol](/img/structure/B2915672.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915673.png)

![methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride](/img/structure/B2915675.png)
![6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915676.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915679.png)